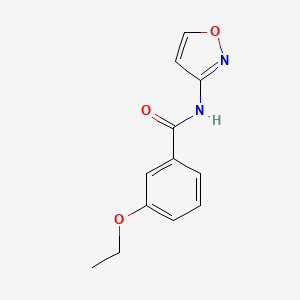

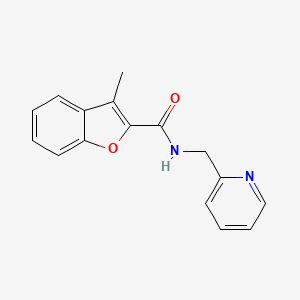

N-(4-fluorobenzyl)-N'-(4-methyl-1-piperazinyl)thiourea

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related thiourea compounds typically involves the reaction between an amine and an isothiocyanate compound. While specific synthesis methods for N-(4-fluorobenzyl)-N'-(4-methyl-1-piperazinyl)thiourea are not detailed in the available literature, analogous processes can be inferred from the synthesis of similar thiourea derivatives. For example, the preparation of N-benzylthiourea analogs often employs the use of benzyl isothiocyanate and appropriate amines under controlled conditions to yield the desired thiourea compounds (Saeed et al., 2010). These methodologies highlight the versatility of thiourea synthesis, allowing for the incorporation of various functional groups to yield compounds with desired properties.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by the presence of the thiourea moiety (–NH–C(=S)–NH–), which plays a crucial role in determining the compound's binding affinity and selectivity towards biological targets. The crystal structure analysis of similar thiourea compounds reveals that the carbonyl (C=O) and thiocarbonyl (C=S) groups tend to adopt an almost planar configuration, facilitating the formation of hydrogen bonds and contributing to the compound's biological activity (Saeed et al., 2010).

Chemical Reactions and Properties

Thiourea compounds, including N-(4-fluorobenzyl)-N'-(4-methyl-1-piperazinyl)thiourea, exhibit a range of chemical reactions, primarily due to the reactivity of the thiourea group. They can undergo various chemical transformations, including alkylation, acylation, and oxidation, which can modify their chemical structure and, consequently, their biological activities. The presence of the fluorobenzyl and methyl-piperazine groups further contributes to the compound's reactivity, offering multiple sites for chemical modifications (Saeed et al., 2011).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the solubility in various solvents can be attributed to the compound's polar groups, which facilitate interactions with solvent molecules. The melting point and crystallinity are determined by the molecular packing in the solid state, which is influenced by the compound's ability to form hydrogen bonds and other intermolecular interactions (Saeed et al., 2011).

Chemical Properties Analysis

The chemical properties of N-(4-fluorobenzyl)-N'-(4-methyl-1-piperazinyl)thiourea are shaped by its functional groups. The thiourea group is known for its nucleophilicity, allowing the compound to act as a ligand in metal complexation reactions. The fluorobenzyl and methyl-piperazine groups contribute to the compound's lipophilicity and potential interactions with biological targets, affecting its binding affinity and selectivity (Saeed et al., 2011).

Wissenschaftliche Forschungsanwendungen

Inhibitors of Pyruvate Dehydrogenase Kinase : Secondary amides derived from (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, including compounds structurally related to N-(4-fluorobenzyl)-N'-(4-methyl-1-piperazinyl)thiourea, have been identified as inhibitors of pyruvate dehydrogenase kinase (PDHK). These compounds have shown potential in enhancing the oxidation of lactate in human fibroblasts and reducing lactate levels in rats, suggesting their utility in regulating glucose and energy metabolism (Aicher et al., 2000).

Vanilloid Receptor Antagonists : Analogs of N-(4-fluorobenzyl)-N'-(4-methyl-1-piperazinyl)thiourea have been explored as antagonists of the vanilloid receptor (VR1), which is involved in pain perception and inflammation. Modifications in the compound structure have aimed to enhance binding affinity and antagonistic potency, demonstrating the importance of the molecular framework for biological activity (Lee et al., 2004).

δ-Opioid Receptor Agonists : Studies on compounds like 4-{(R)-(3-aminophenyl)[4-(4-fluorobenzyl)-piperazin-1-yl]methyl}-N,N-diethylbenzamide (AZD2327), which are structurally related to N-(4-fluorobenzyl)-N'-(4-methyl-1-piperazinyl)thiourea, have shown potent and selective agonism at the δ-opioid receptor. These findings indicate potential applications in treating psychiatric disorders due to the role of the δ-opioid receptor in mood regulation (Hudzik et al., 2011).

Green Chemistry in Drug Synthesis : Research on the synthesis of pimavanserin, a 5-HT2A receptor antagonist, from 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methyl piperidin-4-yl) thiourea underlines the importance of environmentally friendly methodologies in pharmaceutical manufacturing. This approach emphasizes the use of water as a solvent and easy workup procedures, highlighting the relevance of green chemistry principles in drug development (Rapolu et al., 2019).

Antimicrobial and Antiglycation Activities : Urea and thiourea derivatives of glutamic acid conjugated to 3‐(1‐piperazinyl)‐1,2‐benzisothiazole, which share structural features with N-(4-fluorobenzyl)-N'-(4-methyl-1-piperazinyl)thiourea, have been synthesized and evaluated for their in vitro antiglycation and urease inhibitory activities. Some compounds in this series exhibited significant inhibitory potency, suggesting their potential as lead compounds for further development in therapeutic applications (Sharma et al., 2013).

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-(4-methylpiperazin-1-yl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN4S/c1-17-6-8-18(9-7-17)16-13(19)15-10-11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKCQLXTHVABEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=S)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzyl)-3-(4-methylpiperazin-1-yl)thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4585282.png)

![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4585286.png)

![4-(2,4-dichlorophenoxy)-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4585312.png)

![N-(3-bromophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4585319.png)

![N-benzyl-N-methyl-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4585343.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B4585346.png)

![1-{2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}-4-methylpiperazine](/img/structure/B4585351.png)

![2-{4-[2-(4-biphenylyloxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4585361.png)

![6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4585367.png)